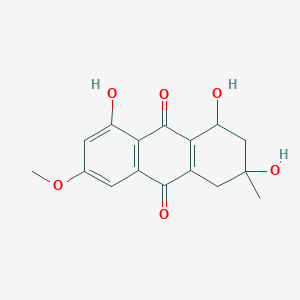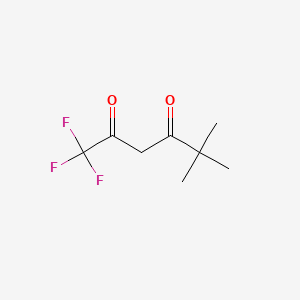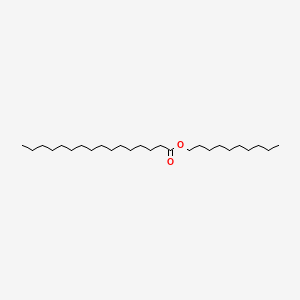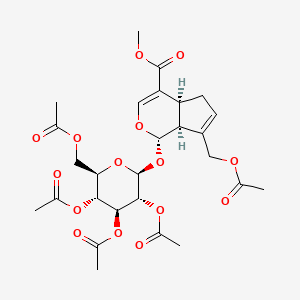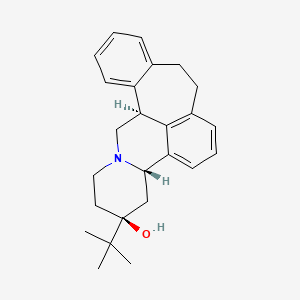
Butaclamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-20934 is an organic tricyclic compound.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Aplicaciones Científicas De Investigación
Optical Specificity in Neuroleptic Activity
Butaclamol, a racemic mixture, has shown significant distinctions in activities between its (+) and (-) enantiomers. The (+) enantiomer effectively abolishes amphetamine-induced behavioral changes in rats, indicating a strong optical specificity for neuroleptic activity. This specificity is important for understanding dopaminergic and adrenergic mechanisms (Voith & Cummings, 1976).
Enantioanalysis Using Macrocyclic Antibiotics
The use of vancomycin and teicoplanin as chiral selectors for enantioanalysis of (-)butaclamol demonstrates the compound's utility in pharmacological research. This method allows for accurate analysis of butaclamol in serum samples (Stefan-van Staden et al., 2010).
Effects on Striatal Homovanillic Acid and Adenyl Cyclase
The (+) enantiomer of butaclamol significantly elevates rat striatal homovanillic acid concentration and blocks dopamine-induced increases in adenyl cyclase activity. These effects are specific to the (+) enantiomer, indicating a stereochemical specificity for dopamine receptor-blockade (Lippmann et al., 1975).
Behavioral Pharmacology of Butaclamol Hydrochloride
Butaclamol hydrochloride shows typical neuroleptic drug characteristics, such as antagonizing amphetamine-induced behavior in rats and dogs. Its pharmacological actions suggest its relevance in studying neuroleptic mechanisms (Voith & Herr, 1975).
Dopaminergic Activity of Butaclamol Analogs
Analogs of butaclamol, though less potent than the parent compound, have been evaluated for their dopaminergic receptor activity. This demonstrates the drug's utility in dopaminergic receptor studies (Collu et al., 1985).
Searching for Antipsychotic Agents with Lessened Side Effects
Research on simplified analogues of butaclamol aims to find antipsychotic agents with fewer side effects, indicating its potential for developing better therapeutic drugs (Kukla et al., 1979).
Propiedades
Número CAS |
56245-67-1 |
|---|---|
Nombre del producto |
Butaclamol |
Fórmula molecular |
C25H31NO |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1 |
Clave InChI |
ZZJYIKPMDIWRSN-HWBMXIPRSA-N |
SMILES isomérico |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
SMILES canónico |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Sinónimos |
AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)
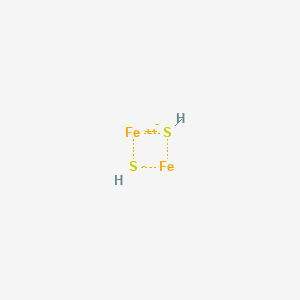
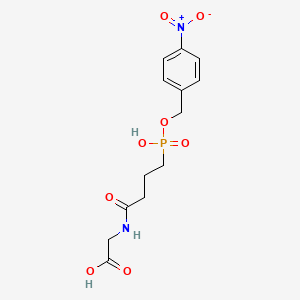
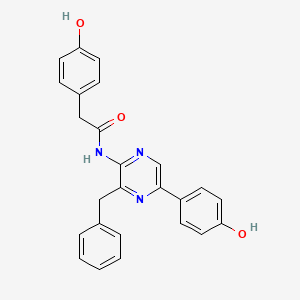

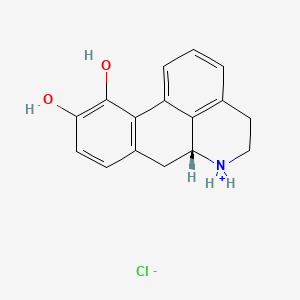
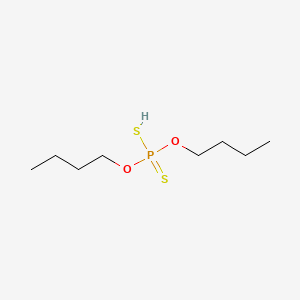
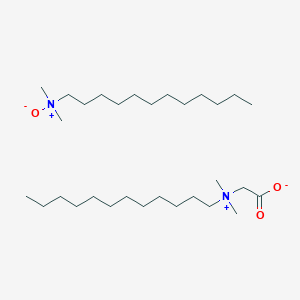
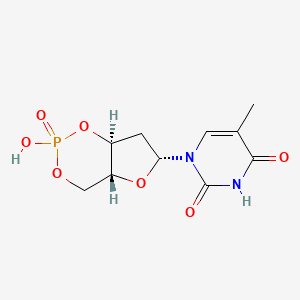
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
